1-[(3-chloro-4-fluorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with the molecular formula C15H10ClFN4O2 It is characterized by the presence of a pyrazole ring, a pyridyl group, and a phenoxy moiety substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination and fluorination of a phenol derivative to form 3-chloro-4-fluorophenol.
Coupling with Pyrazole: The phenoxy intermediate is then coupled with a pyrazole derivative under basic conditions to form the pyrazole-phenoxy intermediate.
Introduction of the Pyridyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: This compound shares a similar core structure but lacks the pyridyl group, which may result in different biological activities.
3-(3-Chloro-4-fluorophenoxy)phthalonitrile: This compound contains a phthalonitrile moiety instead of the pyrazole ring, leading to distinct chemical properties and applications.
The uniqueness of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H12ClFN4O2 |
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Molecular Weight |
346.74 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12ClFN4O2/c17-13-9-12(1-2-14(13)18)24-10-22-8-5-15(21-22)16(23)20-11-3-6-19-7-4-11/h1-9H,10H2,(H,19,20,23) |
InChI Key |
RIZNDMCUOLQAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3)Cl)F |
Origin of Product |
United States |
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